molecular formula C7H5F3N2O2 B1305688 3-Nitro-5-(trifluoromethyl)aniline CAS No. 401-94-5

3-Nitro-5-(trifluoromethyl)aniline

Cat. No. B1305688
CAS RN: 401-94-5
M. Wt: 206.12 g/mol
InChI Key: LTVWXWWSCLXXAT-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of nitroaniline derivatives with a trifluoromethyl group. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance the metabolic stability of pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 3-Nitro-5-(trifluoromethyl)aniline often involves multi-step reactions starting from nitrobenzene derivatives. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved from 3,5-dinitro-1-trifluoromethylbenzene through fluorination and subsequent substitution and reduction steps, with an overall yield of about 50% . Another example is the synthesis of isomeric (3,3,3-trifluoropropyl)anilines from nitrobenzaldehydes, where the carboxylic group of 3-(nitrophenyl)propanoic acids was transformed into the trifluoromethyl group using sulfur tetrafluoride .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a nitro group and a trifluoromethyl group attached to an aromatic ring. The structure of 3-(3-nitrophenylsulfonyl)aniline was determined using X-ray single crystal diffraction, and its optimized geometries were calculated using quantum chemical calculations, which closely resembled the crystal structure . Similarly, the structure of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes was confirmed by X-ray structural analysis .

Chemical Reactions Analysis

Compounds with nitro and trifluoromethyl groups on an aromatic ring can undergo various chemical reactions. For example, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes demonstrated conjugated addition reactions with enamines, nitromethane, and aniline . The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can affect the electron density on the aromatic ring and thus the reactivity towards nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)aniline derivatives are influenced by the presence of both nitro and trifluoromethyl groups. These groups can affect the compound's boiling point, melting point, solubility, and stability. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, indicated that it is safer to handle due to its stability as measured by differential scanning calorimetry . The presence of the trifluoromethyl group also contributes to the lipophilicity of the compound, which is an important factor in drug design .

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)aniline is a type of organic compound that falls under the category of trifluoromethylbenzenes . While specific applications are not detailed in the resources I have access to, this compound is generally used in various scientific fields. Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • This compound can serve as a building block in the creation of more complex molecules. It could be used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
  • Real-Time PCR

    • Real-Time PCR (Polymerase Chain Reaction) is a technique used in molecular biology to amplify a single or few copies of a piece of DNA. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used in the preparation of certain reagents or probes used in this process .
  • Cell Culture and Transfection

    • Cell culture is the process by which cells are grown under controlled conditions. Transfection is the process of introducing nucleic acids into cells. The compound could potentially be used in the preparation of certain reagents used in these processes .
  • Cell and Gene Therapy

    • Cell and gene therapies involve the use of cells and genes to treat diseases. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used in the synthesis of certain therapeutic agents .
  • Mass Spectrometry

    • Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This compound could potentially be used as a standard or reference compound in mass spectrometry analyses .
  • Chromatography

    • Chromatography is a technique used to separate mixtures. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used as a standard or reference compound in chromatography analyses .

3-Nitro-5-(trifluoromethyl)aniline is a type of organic compound that falls under the category of trifluoromethylbenzenes . While specific applications are not detailed in the resources I have access to, this compound is generally used in various scientific fields. Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • This compound can serve as a building block in the creation of more complex molecules. It could be used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
  • Real-Time PCR

    • Real-Time PCR (Polymerase Chain Reaction) is a technique used in molecular biology to amplify a single or few copies of a piece of DNA. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used in the preparation of certain reagents or probes used in this process .
  • Cell Culture and Transfection

    • Cell culture is the process by which cells are grown under controlled conditions. Transfection is the process of introducing nucleic acids into cells. The compound could potentially be used in the preparation of certain reagents used in these processes .
  • Cell and Gene Therapy

    • Cell and gene therapies involve the use of cells and genes to treat diseases. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used in the synthesis of certain therapeutic agents .
  • Mass Spectrometry

    • Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This compound could potentially be used as a standard or reference compound in mass spectrometry analyses .
  • Chromatography

    • Chromatography is a technique used to separate mixtures. 3-Nitro-5-(trifluoromethyl)aniline could potentially be used as a standard or reference compound in chromatography analyses .

Safety And Hazards

3-Nitro-5-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWXWWSCLXXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379667
Record name 3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)aniline

CAS RN

401-94-5
Record name 3-Nitro-5-(trifluoromethyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401-94-5
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Synthesis routes and methods I

Procedure details

3,5-Dinitrobenzotrifluoride (10 g) was dissolved in a mixture of methanol (200 ml) and 1,4-dioxane (125 ml) and heated under reflux. To this solution was added concentrated hydrochloric acid (30 ml) and then in small portions, reduced iron powder (9 g). CARE: violent effervescence. Refluxing was continued for a further 1 hour and the reaction mixture allowed to cool to room temperature. The mixture was filtered through `Celite` and the pad washed well with dichloromethane. The solvents were removed under reduced pressure to give a residue which was partitioned between dichloromethane and water. The organic layer was washed with brine, dried (MgSO4) and evaporated under reduced pressure to give a brown semi-solid (8 g). This was chromatographed on silica gel using ethyl acetate-hexane (1:9) as eluant to give the title compound as fine golden crystals, yield 4.98 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzotrifluoride (10 g, 42 mmols, 1 eq.) in 150 mL of EtOH was added 17.6 mL (258.3 mmols, 6.15 eq.) of ammonium sulfide in water (50% by weight, Aldrich). The reaction was heated to reflux for 16 h during which time it became orange and a yellow precipitate formed. After cooling the volume was reduced to approximately 50 mL. The solid was removed by filtration and the filtrate evaporated to dryness in vacuo. The resulting orange solid was purified by column chromatography eluting with a step gradient of 20-30% EtOAc:hexane to provide the compound as a yellow/orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
O Somorin, L Ameghashitsi - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
Eight new chromogenic arginine substrates: N α -benzyloxy-carbonyl-L-arginine 3,5-dinitroanilide hydrochloride (L-ZADA·HCl), N α -benzyloxycarbonyl-L-arginine 3-nitroanilide …
Number of citations: 6 www.journal.csj.jp
RA Benkeser, WE Buting - Journal of the American Chemical …, 1952 - ACS Publications
A series of five compounds has been prepared and the reactions of these with sodium amide in liquid ammonia havebeen studied. Under these conditions, 2-bromo-3-methylanisole (I) …
Number of citations: 26 pubs.acs.org
O Somorin, W Okiei, T Emokpae, M Ogunlesi - International Journal of …, 1987 - Elsevier
Eight new direct chromogenic lysine substrates, namely N α - benzyloxycarbonyl- l -lysine 3,5-dinitroanilide hydrochloride (l-ZLDA·Hcl), N α - benzyloxycarbonyl- l -lysine 3-nitroanilide …
Number of citations: 4 www.sciencedirect.com
Y Wang, J Ai, Y Wang, Y Chen, L Wang… - Journal of medicinal …, 2011 - ACS Publications
By use of an improved synthetic strategy, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were readily prepared. 3,5,7-Trisubstituted quinolines 21a−c, 21l, and 27a−c …
Number of citations: 119 pubs.acs.org
NL Sloan - 2017 - theses.gla.ac.uk
This thesis describes the development of a mild, one-pot, diazotisation-iodination reaction, via a stable diazonium salt intermediate. The reaction is tolerant of various functional groups …
Number of citations: 4 theses.gla.ac.uk
QY Chen, MJ Chen - Phosphorus, Sulfur, and Silicon and the …, 1992 - Taylor & Francis
… Compounds 3 were obtained in medium to excellent yields by the reaction in 1 ,4-dioxane-H20 of aldehydes 2a-h and ketones 2i-k with 2-mercapto-3-nitro-5trifluoromethyl aniline, …
Number of citations: 2 www.tandfonline.com
WE Buting - 1951 - search.proquest.com
(3) H. O ilm an an d S. A vak ia n, T h is J ournal, 6 7, 349 (1 9 4 5).(4) RS U rner and FW B ergs tr om, ibid., 67, 2108 (1 9 4 5).(5) CH H orn in g and FW B ergstrom, ibid., 6 7, 2110 …
Number of citations: 2 search.proquest.com
Y Wang, J Ai, G Liu, M Geng, A Zhang - Organic & Biomolecular …, 2011 - pubs.rsc.org
An effective one-pot synthesis of quinolines bearing diverse C3-piperazinyl functions was developed by using a modified Friedländer's protocol. The method not only enables the …
Number of citations: 15 pubs.rsc.org
JE Antunes, MB de Moura Pereira - Journal of Drug Design and Medicinal Chemistry, 2019
Number of citations: 0

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